Estrone

Overview

Description

Mechanism of Action

Target of Action

Estrone, a type of estrogen, primarily targets estrogen receptors (ERs) . These receptors are found in various tissues in the body, including the ovaries, breasts, hypothalamus, and pituitary . ERs are ligand-dependent transcription factors that regulate gene transcription, thereby facilitating the normal biological functions of estrogens .

Mode of Action

This compound works by entering the cells of certain tissues in the body and attaching to nuclear receptors . This interaction influences how genes are expressed, leading to various physiological responses in the body . It is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced in vivo from androstenedione or from testosterone via estradiol . It may be further metabolized to 16-alpha-hydroxythis compound, which may be reduced to estriol by estradiol dehydrogenase . In addition, this compound-derived compounds, including 4-hydroxythis compound, a meta-cleavage product, and pyridinthis compound acid, have been identified .

Pharmacokinetics

When taken orally, about 95% of a dose of this compound is metabolized in the intestines and liver into this compound and estrogen conjugates such as this compound sulfate, this compound glucuronide, and estradiol sulfate, among others, prior to entering the circulation . This process is known as the first-pass hepatic effect .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound plays a role in female sexual function and reproductive health . It can convert to estradiol when the body needs it . This compound is also associated with the negative feedback effects of testosterone on the hypothalamic-pituitary axis to regulate gonadotropin production . It inhibits apoptosis and necrosis of cardiac and endothelial cells and alleviates pathological heart hypertrophy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, estrogens occurring in the environment can negatively affect organisms through phenomena such as feminization, dysregulation of natural processes related to reproduction, lowering the physiological condition of the organisms, disturbances in the regulation of both proapoptotic and anti-apoptotic processes, and even the occurrence of neoplastic processes . Moreover, diet is paramount in maintaining the gut-skin axis, in part through plant selective estrogen receptor modulators (SERMs), which can impact skin health .

Biochemical Analysis

Biochemical Properties

Estrone is an estrogen, specifically an agonist of the estrogen receptors ERα and ERβ . It is a far less potent estrogen than is estradiol, and as such, is a relatively weak estrogen . This compound can be converted into estradiol, and serves mainly as a precursor or metabolic intermediate of estradiol . It is both a precursor and metabolite of estradiol .

Cellular Effects

This compound plays a role in female sexual function and reproductive health . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . High this compound levels may increase the growth of breast cancer and uterine cancer .

Molecular Mechanism

This compound works by entering the cells of certain tissues in the body and attaching to nuclear receptors . This interaction then influences how genes are expressed, leading to various physiological responses in the body .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, low or high this compound can cause symptoms such as irregular bleeding, fatigue, or mood swings .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For example, veterinarians use this compound for its mild anabolic properties .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from cholesterol . The metabolism of estrogen takes place primarily in the liver through Phase I (hydroxylation) and Phase II (methylation and glucuronidation) pathways, which allow estrogen to be detoxified and excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is produced in the ovaries, as well as the adipose tissue and adrenal glands .

Subcellular Localization

This compound is localized in the cells of certain tissues in the body . After ligand activation, GPER triggers multiple downstream pathways that exert diverse biological effects on the regulation of cell growth, migration, and programmed cell death in a variety of tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estrone can be synthesized from androstenedione or testosterone via estradiol . One method involves the use of molecularly imprinted polymers (MIPs) designed at the M062X/6-311+G (d, p) level with itaconic acid as the functional monomer . The imprinted molar ratio between this compound and itaconic acid is optimized, and cross-linkers and solvents are screened to achieve the best results .

Industrial Production Methods: In an industrial setting, this compound can be prepared by dissolving the crude product in acetone, followed by heating, adding activated carbon, refluxing, filtering, and drying to obtain a high-purity product . Another method involves the use of tetrahydrofuran and magnesium to react with chloroethylene, followed by the addition of 6-methoxytetralone .

Chemical Reactions Analysis

Types of Reactions: Estrone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can involve halogenation using reagents like bromine or chlorine.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of this compound-3,17-dione.

Reduction: Reduction can produce estradiol.

Substitution: Halogenation can result in halogenated this compound derivatives.

Scientific Research Applications

Estrone has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In clinical research, this compound and estradiol are quantitatively measured to study their effects on various physiological processes . This compound is also used in menopausal hormone therapy and has been studied for its role in breast cancer and uterine cancer .

Comparison with Similar Compounds

Estradiol: The main female hormone throughout the lives of most people assigned female at birth.

Estriol: Increases during pregnancy and is the weakest estrogen among the three.

Estrone’s uniqueness lies in its role as a precursor and metabolite of estradiol, making it an essential component in the estrogen biosynthesis pathway .

Biological Activity

Estrone (E1) is one of the primary estrogens, playing a crucial role in various biological processes. This article explores its biological activity, including its mechanisms of action, binding affinities, metabolic pathways, and implications in health and disease.

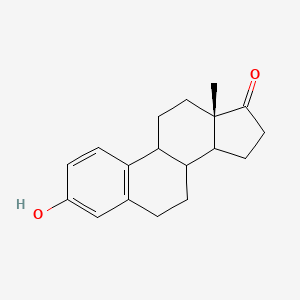

This compound is a steroid hormone synthesized primarily from androstenedione through the action of the enzyme aromatase. It can also be formed reversibly from estradiol via 17β-hydroxysteroid dehydrogenase (17β-HSD) in tissues such as the liver and adipose tissue. The chemical formula for this compound is with a molar mass of 270.37 g/mol.

This compound exerts its biological effects by binding to estrogen receptors (ERs), specifically ERα and ERβ. Although it is less potent than estradiol, it still plays significant roles in various physiological processes:

- Binding Affinities : this compound's relative binding affinities for ERα and ERβ are approximately 4.0% and 3.5% of those for estradiol, respectively .

- Transactivation Capacities : this compound exhibits transactivation capacities at ERα and ERβ that are about 2.6% and 4.3% of those of estradiol .

1. Estrogenic Activity

This compound's estrogenic activity is approximately 4% that of estradiol, influencing several biological functions:

- Cell Proliferation : this compound can stimulate the proliferation of estrogen-dependent tissues, such as breast and endometrial tissues.

- Inflammation : Recent studies indicate that this compound may have pro-inflammatory effects in certain contexts, particularly in cancer cells .

2. Epithelial-to-Mesenchymal Transition (EMT)

Research has shown that this compound induces EMT in cervical cancer cells (HeLa), which is critical for metastasis. In contrast, estradiol does not promote this transition under similar conditions . This suggests distinct roles for this compound and estradiol in cancer progression.

Metabolism and Pharmacokinetics

This compound is metabolized primarily in the liver, where it can be conjugated to form this compound sulfate or this compound glucuronide. The half-life of this compound ranges from approximately 10 to 70 minutes .

Table 1: Comparison of this compound and Estradiol

| Property | This compound (E1) | Estradiol (E2) |

|---|---|---|

| Binding Affinity to ERα | 4% | 100% |

| Binding Affinity to ERβ | 3.5% | 100% |

| Transactivation at ERα | 2.6% | 100% |

| Transactivation at ERβ | 4.3% | 100% |

| Estrogenic Activity | ~4% | ~100% |

Case Studies

- Menopausal Management : A study involving a menopausal woman highlighted the use of hormone therapy (HT) with conjugated equine estrogens, which included this compound, to alleviate symptoms such as hot flashes and vaginal dryness . The patient reported significant improvement in quality of life after resuming HT.

- Breast Cancer Risk : A case-control study investigated the association between estrogen replacement therapy and breast cancer risk among women with intact ovaries. It found a risk ratio increase associated with high cumulative doses of estrogen . This underscores the importance of monitoring this compound levels in patients undergoing hormone therapy.

Research Findings

Recent studies have elucidated the differential roles of this compound compared to estradiol in various biological contexts:

- This compound has been shown to upregulate inflammatory pathways in cancer cells, suggesting a potential role in tumor progression .

- In vitro studies demonstrated that new derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Record name | estrone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estrone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022367 | |

| Record name | Estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Solid white powder. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.236 g/cu cm at 25 °C | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Estrogens enter the cells of responsive tissues (e.g. female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors. Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes. Binding to ERE alters the transcription rate of affected genes. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) release from the anterior pituitary., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRONE (7 total), please visit the HSDB record page. | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic | |

CAS No. |

53-16-7, 19973-76-3 | |

| Record name | Estrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019973763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DI9HA706A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9XKA379T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.